Tenofovir Disoproxil Fumarate(TDF)

Chronic Hepatitis B Virological Response Nucleos(t)ide Analogues

Tenofovir disoproxil fumarate (TDF) is an orally bioavailable prodrug of tenofovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI) that blocks HIV-1 and hepatitis B virus (HBV) replication by acting as a chain terminator of viral DNA synthesis. TDF is administered at a standard dose of 300 mg once daily and undergoes rapid first-pass hydrolysis in plasma to release tenofovir, which is subsequently phosphorylated intracellularly to the active metabolite tenofovir diphosphate (TFV-DP).

Molecular Formula C23H34N5O14P
Molecular Weight 635.5 g/mol
Cat. No. B13411801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Disoproxil Fumarate(TDF)
Molecular FormulaC23H34N5O14P
Molecular Weight635.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCOP(=O)(COCC(C)N1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)29-9-31-35(27,32-10-30-19(26)34-13(3)4)11-28-6-14(5)24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1
InChIKeyPUKNZLNJLJHBQF-KZHAMYRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Disoproxil Fumarate (TDF): Baseline Characterization for Informed Scientific and Industrial Procurement


Tenofovir disoproxil fumarate (TDF) is an orally bioavailable prodrug of tenofovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI) that blocks HIV-1 and hepatitis B virus (HBV) replication by acting as a chain terminator of viral DNA synthesis [1]. TDF is administered at a standard dose of 300 mg once daily and undergoes rapid first-pass hydrolysis in plasma to release tenofovir, which is subsequently phosphorylated intracellularly to the active metabolite tenofovir diphosphate (TFV-DP) [2]. TDF remains a cornerstone of antiretroviral therapy (ART) in multiple fixed-dose combinations and is recommended alongside entecavir (ETV) and tenofovir alafenamide (TAF) as a first-line oral agent for chronic hepatitis B (CHB) [3]. Understanding the precise quantitative pharmacological and solid-state differentiation of TDF from these close analogs is essential for rational procurement and formulation decisions.

Why TDF Cannot Be Simply Substituted with TAF or Entecavir: Pharmacokinetic and Efficacy Divergence


Despite sharing the same active moiety (tenofovir), TDF and TAF exhibit fundamentally different pharmacokinetic profiles that preclude therapeutic interchange. TDF undergoes rapid plasma hydrolysis yielding approximately 10-fold higher systemic tenofovir exposure compared to TAF, which is predominantly activated intracellularly [1]. This divergence translates into distinct renal and bone toxicity risk profiles that are dose- and exposure-dependent [2]. Similarly, in chronic hepatitis B, TDF demonstrates superior virological response compared to entecavir at multiple time points (48-week OR=1.62; 95% CI 1.16–2.25), making empiric substitution without consideration of these efficacy differences clinically inappropriate [3]. For procurement and formulary decision-makers, these quantitative pharmacological differences mean that TDF, TAF, and entecavir each occupy specific, non-interchangeable therapeutic niches.

Quantitative Differentiation Evidence: TDF vs. TAF, Entecavir, Abacavir, and Solid Form Alternatives


TDF Demonstrates Superior Virological Response Compared to Entecavir in Chronic Hepatitis B at 48 Weeks

A systematic review and meta-analysis of randomized controlled trials and observational studies comparing TDF, TAF, and entecavir (ETV) in treatment-naïve chronic hepatitis B patients found that TDF-treated patients had a significantly higher virological response rate compared to ETV-treated patients. At week 48, the odds ratio (OR) was 1.62 (95% CI: 1.16–2.25), indicating a 62% higher odds of achieving virological response with TDF [1]. The superiority was consistent across multiple time points: week 24 (OR=1.33, 95% CI: 1.11–1.61) and week 96 (OR=1.56, 95% CI: 0.87–2.81) [1]. In a separate real-world cohort, TDF treatment achieved 94.33% total efficacy compared to 78.95% for ETV (P<0.05) [2]. Additionally, patients who discontinued TDF therapy had significantly higher rates of HBsAg loss than those discontinuing entecavir [3]. No significant difference in virological response was observed between TDF and TAF at 48 weeks [1].

Chronic Hepatitis B Virological Response Nucleos(t)ide Analogues Systematic Review

TDF Yields ~10-Fold Higher Plasma Tenofovir Concentrations vs. TAF, Enabling Routine Therapeutic Drug Monitoring

In a prospective intraindividual crossover pharmacokinetic study of 30 HIV-infected adults, switching from a TDF-containing regimen (TDF 300 mg/FTC 200 mg/EVG 150 mg/COBI 150 mg) to a TAF-containing FDC (TAF 10 mg/FTC 200 mg/EVG 150 mg/COBI 150 mg) resulted in a 90% reduction in plasma tenofovir (TFV) concentrations. The geometric mean plasma TFV concentration fell from 99.98 ng/mL (geometric CV 2.24) on TDF to 10.2 ng/mL (geometric CV 1.6) on TAF (P < 0.001) [1]. This 10-fold differential is consistent with the population pharmacokinetic model from the ADVANCE trial, which estimated that only 32.4% of a TAF dose appears as TFV in systemic circulation via rapid first-order absorption, with the remainder sequestered intracellularly [2]. Consequently, TDF-derived tenofovir is readily quantifiable using standard LC-MS/MS clinical assays, while TAF-derived plasma TFV frequently approaches the lower limit of quantification (0.0005 mg/L) [2].

Pharmacokinetics Therapeutic Drug Monitoring Prodrug Metabolism Plasma Exposure

TDF Demonstrates a More Favorable Lipid Profile Compared to TAF During Long-Term ART

A multicenter retrospective cohort study of 540 ART-naive people living with HIV (TDF n=343, TAF n=197) with ≥24 months follow-up, using mixed-effects regression models adjusted for baseline demographics, comorbidities, and concomitant medications, found that at 24 months, TAF was associated with significantly greater increases in total cholesterol, non-HDL cholesterol, LDL cholesterol, and triglycerides compared to TDF (p ≤ 0.039 for all comparisons) [1]. While these lipid differences were not statistically significant at 48 months, the short- to medium-term lipid burden with TAF is clinically relevant for patients with pre-existing cardiovascular risk factors. TDF-treated patients showed a more neutral metabolic profile across all lipid parameters [1]. These findings align with the European pediatric cohort data, where rates of grade ≥1 low-density lipoprotein and total cholesterol events on TAF were higher than on TDF [2].

Lipid Metabolism Cardiovascular Risk Antiretroviral Safety Metabolic Profile

TDF Solid Form Polymorphism: Form I Integrity Is Critical for Generic Manufacturing and Dissolution Performance

TDF exists in multiple solid forms with distinct stoichiometries: Form I is a stoichiometric fumarate salt (1:1 tenofovir disoproxil:fumaric acid), while Form A is a hemifumarate cocrystal with a 2:1 (TD:FA) stoichiometry [1][2]. During wet granulation—a standard pharmaceutical manufacturing unit operation—TDF Form I undergoes partial to total conversion to Form A, driven by pH changes and excipient interactions [1]. This conversion fundamentally alters the physicochemical identity of the API in the drug product. Stabilization of the desired Form I can be achieved either by replacing disintegrants (e.g., croscarmellose sodium) or by adding an acidifying agent to the formulation composition [1]. In forced degradation studies, TDF generated 12 distinct non-volatile degradation products under combined stress conditions (hydrolytic, oxidative, photolytic, and thermal), compared to only 6 degradation products for TAF, indicating a more complex intrinsic degradation liability requiring robust analytical control strategies during product development and shelf-life monitoring [3].

Polymorphism Solid Form Screening Generic Manufacturing Cocrystal Formulation Stability

TDF Delivers ~2.4-Fold Lower Intracellular TFV-DP Concentrations in PBMCs vs. TAF, Defining Distinct Intracellular Pharmacology

The intracellular pharmacology of TDF-derived tenofovir diphosphate (TFV-DP) differs quantitatively from that of TAF. In a crossover study of 30 HIV-infected adults, intracellular TFV-DP concentrations in PBMCs were 2.41-fold lower with TDF (geometric mean 346.85 fmol/10⁶ cells, geometric CV 3.75) compared to TAF at one-tenth the oral dose (834.7 fmol/10⁶ cells, geometric CV 2.49) [1]. This intracellular gradient is even more pronounced in lymphoid tissues: a tissue pharmacokinetic study of 13 HIV-infected persons demonstrated that TAF achieved 7.3-fold and 6.4-fold higher TFV-DP concentrations in PBMCs and lymph nodes, respectively, compared to TDF [2]. Conversely, TDF produced higher TFV-DP concentrations in ileal (geometric mean ratio TAF/TDF=0.14) and rectal tissues (ratio=0.18) [2]. These data reveal tissue-specific intracellular pharmacology that is fundamentally different between the two prodrugs, with TDF providing lower but more sustained peripheral intracellular TFV-DP levels and higher gastrointestinal tissue concentrations [1][2].

Intracellular Pharmacology Peripheral Blood Mononuclear Cells Active Metabolite Lymphoid Tissue

TDF Shows Lower Rates of Laboratory Abnormalities vs. TAF and Comparable Efficacy to TAF and Abacavir in Pediatric/Young Adult HIV

In the largest real-world study to date of children and young people living with HIV (CYPLHIV) receiving TAF (n=577), TDF (n=428), or abacavir (ABC, n=426), virological suppression rates were similar across all three drugs [1]. Among those virologically suppressed at drug start, the proportion remaining suppressed at 48 weeks was actually higher on TDF than on TAF (P=0.008) [1]. Critically, the rate of treatment-emergent grade ≥1 laboratory adverse events was highest on TAF, with adjusted incidence rate ratios (aIRR) versus TAF of 0.74 (95% CI 0.56–0.99, P=0.046) for TDF and 0.69 (95% CI 0.53–0.88, P=0.004) for ABC [1]. There was no difference in bone or renal safety markers between the three agents [1]. The risk of treatment discontinuation (for reasons other than simplification) was lowest for TAF, but TDF discontinuation rates were comparable [1].

Pediatric HIV Antiretroviral Safety Laboratory Adverse Events Real-World Evidence

Guidance on the Best Research and Industrial Application Scenarios for Tenofovir Disoproxil Fumarate (TDF)


Chronic Hepatitis B Clinical Trials Requiring the Most Potent Oral Nucleos(t)ide Backbone

In randomized controlled trials for chronic hepatitis B where the primary endpoint is virological response (HBV DNA below the lower limit of quantification), TDF should be selected over entecavir as the active comparator or backbone therapy. The meta-analytic evidence demonstrates a 62% higher odds of achieving virological response with TDF at 48 weeks (OR=1.62, 95% CI: 1.16–2.25) [1]. This consistent quantitative superiority at multiple time points (weeks 24, 48, 72, and 96) makes TDF the most appropriate choice for trial designs aiming to demonstrate non-inferiority or superiority of investigational agents against the most potent standard-of-care nucleos(t)ide analogue [1].

Generic Pharmaceutical Development Requiring Polymorph-Specific Solid Form Control

For generic manufacturers developing TDF-containing fixed-dose combination tablets, rigorous solid form characterization is mandatory at every stage from API procurement to finished product release. TDF Form I (1:1 fumarate salt) undergoes partial to total conversion to Form A (2:1 hemifumarate cocrystal) during standard wet granulation processes [2]. This necessitates either implementation of dry granulation methods (as described in the originator patent) or formulation acidification strategies to stabilize Form I [2]. API procurement specifications must include polymorph identity verification by X-ray powder diffraction (XRPD) or solid-state NMR, as the two solid forms have different stoichiometries (1:1 vs. 2:1) that may affect dissolution and bioequivalence to the reference listed drug [2][3]. The more complex degradation profile of TDF (12 products vs. 6 for TAF) further demands robust stability-indicating analytical methods [6].

HIV Treatment Programs Prioritizing Metabolic Neutrality in Aging Populations

In ART-naive populations or treatment switch scenarios where cardiovascular risk mitigation is a priority, TDF-based regimens should be prioritized over TAF-based regimens. Long-term comparative data from 540 patients across 10 centers show that TAF induces significantly greater increases in total cholesterol, non-HDL cholesterol, LDL cholesterol, and triglycerides at 24 months (p ≤ 0.039 for all comparisons) [4]. TDF's more neutral lipid profile may reduce the need for statin co-prescription and avoid additive cardiovascular risk, which is of particular relevance for aging HIV populations with pre-existing metabolic comorbidities [4]. The European pediatric cohort further confirms that grade ≥1 LDL and total cholesterol events are higher on TAF than on TDF [5].

Therapeutic Drug Monitoring and Adherence Research Requiring Quantifiable Systemic Drug Levels

Clinical pharmacology laboratories, academic research groups, and antiretroviral adherence monitoring programs should select TDF over TAF when plasma tenofovir quantification is required as a biomarker of adherence or exposure. TDF yields plasma TFV concentrations approximately 10-fold higher than TAF (geometric mean 99.98 vs. 10.2 ng/mL) [7]. This enables reliable quantification using standard LC-MS/MS assays with clinically practical lower limits of quantification, whereas TAF-derived plasma TFV concentrations frequently approach or fall below assay quantification limits [7][8]. For pharmacokinetic studies requiring rich plasma sampling and robust compartmental modeling, TDF's well-characterized linear pharmacokinetics and higher systemic exposure provide superior data density and model identifiability [8].

Quote Request

Request a Quote for Tenofovir Disoproxil Fumarate(TDF)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.